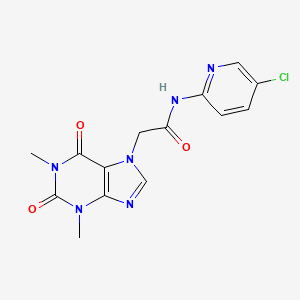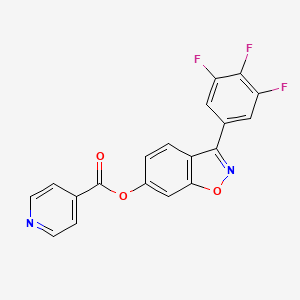![molecular formula C25H28N4O4 B11158598 N-[(2S)-1-{[2-(1H-indol-3-yl)ethyl]amino}-1-oxopropan-2-yl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B11158598.png)
N-[(2S)-1-{[2-(1H-indol-3-yl)ethyl]amino}-1-oxopropan-2-yl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4,7-DIMETHOXY-1-METHYL-1H-INDOL-2-YL)FORMAMIDO]-N-[2-(1H-INDOL-3-YL)ETHYL]PROPANAMIDE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,7-DIMETHOXY-1-METHYL-1H-INDOL-2-YL)FORMAMIDO]-N-[2-(1H-INDOL-3-YL)ETHYL]PROPANAMIDE typically involves multiple steps. One common method involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method uses phenylhydrazine and an aldehyde or ketone under acidic conditions to form the indole ring .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using hydrogenation or metal hydrides.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield indoline derivatives.
Scientific Research Applications
2-[(4,7-DIMETHOXY-1-METHYL-1H-INDOL-2-YL)FORMAMIDO]-N-[2-(1H-INDOL-3-YL)ETHYL]PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole ring system is known to interact with various biological receptors, enzymes, and proteins, leading to a range of biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole ring.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness
What sets 2-[(4,7-DIMETHOXY-1-METHYL-1H-INDOL-2-YL)FORMAMIDO]-N-[2-(1H-INDOL-3-YL)ETHYL]PROPANAMIDE apart is its unique substitution pattern on the indole rings, which can lead to distinct biological activities and chemical properties compared to other indole derivatives .
Properties
Molecular Formula |
C25H28N4O4 |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
N-[(2S)-1-[2-(1H-indol-3-yl)ethylamino]-1-oxopropan-2-yl]-4,7-dimethoxy-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C25H28N4O4/c1-15(24(30)26-12-11-16-14-27-19-8-6-5-7-17(16)19)28-25(31)20-13-18-21(32-3)9-10-22(33-4)23(18)29(20)2/h5-10,13-15,27H,11-12H2,1-4H3,(H,26,30)(H,28,31)/t15-/m0/s1 |
InChI Key |
JCQYCRDKVLRISO-HNNXBMFYSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCCC1=CNC2=CC=CC=C21)NC(=O)C3=CC4=C(C=CC(=C4N3C)OC)OC |
Canonical SMILES |
CC(C(=O)NCCC1=CNC2=CC=CC=C21)NC(=O)C3=CC4=C(C=CC(=C4N3C)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methyl-1-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11158536.png)

![4-{[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid](/img/structure/B11158545.png)
![N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-D-methionine](/img/structure/B11158549.png)
![(2R)-({[2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)(phenyl)ethanoic acid](/img/structure/B11158550.png)
![2-(2-{3-Tert-butyl-5-methyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamido)-5-(carbamoylamino)pentanoic acid](/img/structure/B11158558.png)
![(2S)-({2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}amino)(phenyl)ethanoic acid](/img/structure/B11158562.png)

![3-[6-oxo-6-(2-phenylmorpholino)hexyl]-4(3H)-quinazolinone](/img/structure/B11158573.png)
![3-ethoxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11158574.png)

![8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]glycinate](/img/structure/B11158590.png)
![N-cyclopentyl-1-[4-(dipropylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11158600.png)
